2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Catalog No.
S672938
CAS No.
885272-91-3
M.F
C17H23FN2O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic aci...

CAS Number

885272-91-3

Product Name

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

IUPAC Name

2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

Molecular Formula

C17H23FN2O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22)

InChI Key

PPGHGFHJSQSOJP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a synthetic compound characterized by the presence of a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a 3-fluorophenyl group, and an acetic acid moiety. Its chemical formula is C17H23FN2O4C_{17}H_{23}FN_{2}O_{4}, and it falls under the category of piperazine derivatives, which are significant in medicinal chemistry due to their diverse biological activities and applications in drug development.

As this compound is likely a research intermediate, a detailed mechanism of action is not applicable. However, the presence of the piperazine ring suggests potential uses in medicinal chemistry as piperazine derivatives are known to have various biological activities [].

, including:

  • Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The fluorophenyl group or the acetic acid moiety can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group with nucleophiles such as amines or thiols.

Major Products

  • Oxidation: Produces carboxylic acids or ketones.
  • Reduction: Produces alcohols or amines.
  • Substitution: Yields various substituted derivatives depending on the nucleophile used.

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound may interact with neurotransmitter receptors, modulating their activity and influencing metabolic pathways through enzyme inhibition.

The synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid typically involves several key steps:

  • Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine, yielding 1-Boc-piperazine.
  • Formation of Fluorophenyl Acetic Acid: The fluorophenyl acetic acid moiety can be synthesized through a Friedel-Crafts acylation reaction involving fluorobenzene and chloroacetic acid using a Lewis acid catalyst like aluminum chloride.
  • Coupling Reaction: The protected piperazine and fluorophenyl acetic acid are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine.

Interaction studies indicate that 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid may bind to various biological targets, including neurotransmitter receptors such as serotonin and dopamine receptors. These interactions are crucial for understanding its pharmacological effects and potential therapeutic uses. Further studies are necessary to elucidate specific interactions and mechanisms at play.

Several compounds share structural similarities with 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-Boc-piperazinyl)-2-phenylacetic acidLacks the fluorine atomMay have different biological activity due to lack of fluorine
2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acidFluorine atom in a different positionPotentially alters reactivity and interactions
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acidContains chlorine instead of fluorineChlorine may influence chemical properties

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring significantly impacts the electronic properties, reactivity, and interactions with biological targets, making this compound unique compared to its analogs.

Dates

Modify: 2023-08-15

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